molecular formula C10H7BrF3NO B8161541 (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone

(4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8161541
M. Wt: 294.07 g/mol
InChI Key: KCNBCIJQQFBPML-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone is a synthetic organic compound that features a combination of bromine, fluorine, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and 3,3-difluoroazetidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-bromo-3-fluoroaniline with a suitable reagent to introduce the azetidine moiety.

    Final Product Formation: The intermediate is then subjected to further reactions, such as acylation, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine atoms, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are common in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The azetidine moiety can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a carbonyl group.

    (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)amine: This compound has an amine group instead of a carbonyl group.

    (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)carboxylic acid: This compound contains a carboxylic acid group instead of a carbonyl group.

Uniqueness

The uniqueness of (4-Bromo-3-fluorophenyl)(3,3-difluoroazetidin-1-yl)methanone lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the azetidine ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO/c11-7-2-1-6(3-8(7)12)9(16)15-4-10(13,14)5-15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNBCIJQQFBPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Br)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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